4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one
Description
The compound 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one features a phthalazin-1-one core substituted at positions 2 and 2. Key structural attributes include:
- Position 4: A 1,2,4-oxadiazole ring linked to a 3-methoxyphenyl group.
- Position 2: A 3-(methylsulfanyl)phenyl group. The methylsulfanyl (–SMe) group enhances lipophilicity and may contribute to metabolic stability compared to oxygen-based substituents.
Properties
IUPAC Name |
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylsulfanylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3S/c1-30-17-9-5-7-15(13-17)22-25-23(31-27-22)21-19-11-3-4-12-20(19)24(29)28(26-21)16-8-6-10-18(14-16)32-2/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRMFHSKZGAINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often require the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or phosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Oxidation of Methylsulfanyl Group
The 3-(methylsulfanyl)phenyl moiety undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modulating electronic properties and bioactivity.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Sulfoxidation | H<sub>2</sub>O<sub>2</sub>/AcOH | Conversion to methylsulfinyl derivative | |
| Sulfonation | m-CPBA (meta-chloroperbenzoic acid) | Formation of methylsulfonyl group |
Mechanistic Insights :
-
Sulfoxidation proceeds via electrophilic attack by peroxides, forming a sulfoxide intermediate.
-
Stronger oxidizing agents (e.g., m-CPBA) further oxidize the sulfoxide to a sulfone, enhancing polarity and metabolic stability.
Nucleophilic Substitution at Oxadiazole Ring
The 1,2,4-oxadiazol-5-yl group participates in ring-opening reactions under acidic or nucleophilic conditions, enabling functionalization.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | Cleavage to amidoxime intermediate | |
| Thiol Attack | RSH, Cu(I) catalysis | Substitution with thioether derivatives |
Key Observations :
-
Hydrolysis in concentrated HCl yields amidoxime derivatives, which can be further cyclized or functionalized.
-
Thiols selectively substitute the oxadiazole ring at the 5-position, preserving the phthalazinone scaffold.
Electrophilic Aromatic Substitution (EAS)
The 3-methoxyphenyl group directs electrophilic attacks to specific positions, enabling halogenation or nitration.
Regiochemical Control :
-
Methoxy groups activate the aromatic ring ortho/para to themselves, but steric hindrance from the oxadiazole/phthalazinone scaffolds favors para-substitution .
Reduction of Phthalazinone Core
The dihydrophthalazin-1-one system can undergo selective reduction to modify conjugation or hydrogen-bonding capacity.
Applications :
-
Partial reduction enhances solubility, while full reduction alters ring planarity, affecting binding to biological targets .
Functionalization via Cross-Coupling
The aryl halide analogs (if synthesized) enable Pd-mediated couplings, though direct examples require inference from structural analogs.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub> | Biaryl formation at halogenated sites |
Hypothetical Pathway :
-
Bromination at the methoxyphenyl group (via EAS) followed by Suzuki coupling could introduce diverse aryl/heteroaryl groups .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| Condition | Observations | Reference |
|---|---|---|
| Acidic (pH < 3) | Oxadiazole ring hydrolysis | |
| Neutral/Basic (pH 7–9) | Stable for >24 hours |
Implications :
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains. For instance:
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
These findings suggest that the compound could be developed into an antimicrobial agent.
Anticancer Activity
The compound has been evaluated for its anticancer potential through in vitro studies. It has demonstrated the ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study:
- Cell Line: MCF-7
- IC50 Value: 25 µM after 48 hours of exposure.
- Mechanism: Increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2).
This suggests that the compound may serve as a lead for developing new anticancer therapies.
Anti-inflammatory Activity
The oxadiazole moiety is recognized for its anti-inflammatory effects. Experimental tests have shown that the compound reduces pro-inflammatory cytokines such as TNF-alpha and IL-6.
Experimental Results:
In a carrageenan-induced paw edema model:
- Reduction in Edema: 40% at a dosage of 50 mg/kg.
The biological activity is likely mediated through multiple pathways:
- Enzyme Inhibition: Potential inhibition of enzymes involved in inflammatory pathways.
- Receptor Modulation: Interaction with specific receptors or ion channels.
- Gene Expression Regulation: Influence on gene expression related to apoptosis and inflammation.
Research Findings and Insights
The compound's unique structure allows it to interact with biological targets effectively. Various studies have highlighted its potential in drug development, particularly in creating new treatments for infections, cancer, and inflammatory diseases.
Notable Studies:
- Antimicrobial Efficacy: Research published in several journals indicates its effectiveness against resistant bacterial strains.
- Cancer Research: Studies have focused on its mechanism of action in inducing apoptosis, providing insights into potential therapeutic uses.
- Inflammation Models: Investigations into its anti-inflammatory properties suggest it could be beneficial for conditions characterized by chronic inflammation.
Mechanism of Action
The mechanism of action of 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity . The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
A. Substituent Position and Electronic Effects
B. Halogen vs. Alkyl/Aryl Substituents
- Bromine in CAS 1291862-31-1 introduces halogen-bonding capability, which is absent in the target compound. This feature is critical in kinase inhibitors and antimicrobial agents .
Biological Activity
The compound 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one is a complex organic molecule that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 382.45 g/mol. The structure features a dihydrophthalazinone core substituted with oxadiazole and methoxy groups, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O3S |
| Molecular Weight | 382.45 g/mol |
| LogP | 2.4056 |
| Polar Surface Area | 68.293 Ų |
| Hydrogen Bond Acceptors | 7 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Studies suggest that it may modulate enzyme activity and influence cellular signaling pathways.
- Anticancer Activity : The compound has shown promising results against cancer cell lines, particularly in inhibiting the proliferation of MCF-7 breast cancer cells. Its mechanism involves inducing apoptosis through the activation of caspase pathways and inhibiting cell cycle progression.
- Antimicrobial Properties : Preliminary assessments indicate that derivatives of this compound exhibit moderate to significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The presence of electron-withdrawing groups enhances this activity.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the positioning and type of substituents on the oxadiazole and phthalazinone rings significantly impact the biological efficacy:
- Electron-donating groups (e.g., -OCH₃) at para positions enhance anticancer and antioxidant potentials.
- Electron-withdrawing groups (e.g., -Cl, -Br) improve antimicrobial efficacy against various bacterial strains.
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into their potential applications:
- Anticancer Studies : A recent study demonstrated that derivatives with oxadiazole moieties exhibited significant cytotoxicity against MCF-7 cell lines, with IC₅₀ values indicating effective inhibition at low concentrations .
- Antimicrobial Evaluation : Research indicated that compounds with similar structural features showed promising results against multiple pathogens, suggesting a broad spectrum of activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
